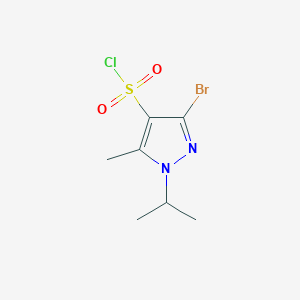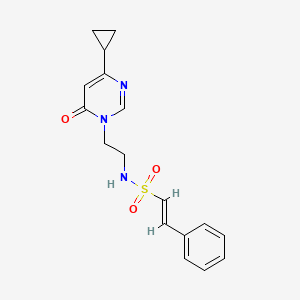![molecular formula C19H16F3N3O4 B2425622 3-(2-Oxo-2-(3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-on CAS No. 2034500-33-7](/img/structure/B2425622.png)
3-(2-Oxo-2-(3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is an intriguing organic compound with diverse chemical and biological applications
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: : Used as a building block for complex molecule synthesis.
Catalysis: : Potentially useful as a ligand in catalytic processes.
Biology
Drug Discovery: : Investigated for its potential as a pharmacologically active agent.
Biochemical Research: : Used in studies involving enzyme inhibition or receptor binding.
Medicine
Diagnostic Agents: : Modified derivatives may serve as probes or imaging agents.
Industry
Material Science: : Utilized in creating materials with unique properties, such as polymers or nanomaterials.
Agriculture: : Possible applications in developing agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions. A common route might include:
Formation of the benzo[d]oxazol-2(3H)-one core: : This involves cyclization of 2-aminophenol with a suitable acid anhydride.
Introduction of the trifluoromethylpyridinyl group: : This step usually employs nucleophilic substitution reactions using a trifluoromethyl-containing pyridine derivative.
Addition of the pyrrolidinyl moiety: : This often requires amidation reactions or coupling reactions like the Buchwald-Hartwig amination.
Industrial Production Methods
Industrially, this compound may be produced using high-yield synthetic pathways optimized for large-scale production. Flow chemistry and continuous processing techniques might be employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative processes at various positions, often facilitated by strong oxidizing agents.
Reduction: : Selective reduction of the oxo groups could be achieved under specific conditions using hydrides or catalytic hydrogenation.
Substitution: : The trifluoromethylpyridinyl and pyrrolidinyl groups can participate in substitution reactions, making the compound versatile in chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Solvent systems like DMF or DMSO, bases such as sodium hydride or potassium carbonate.
Major Products
Depending on the reactions, major products include various substituted derivatives and modified analogs with potentially enhanced or altered properties.
Wirkmechanismus
The compound interacts with biological molecules primarily through its various functional groups. It may bind to specific molecular targets, inhibiting or modulating their activity. The trifluoromethyl group often enhances bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)pyridine derivatives
Benzo[d]oxazol-2(3H)-one analogs
Pyrrolidinyl-containing compounds
Uniqueness
Compared to similar compounds, 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its combination of functional groups, offering unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)12-5-7-23-16(9-12)28-13-6-8-24(10-13)17(26)11-25-14-3-1-2-4-15(14)29-18(25)27/h1-5,7,9,13H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCJJVVMAVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)

![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)




![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2425554.png)



![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
